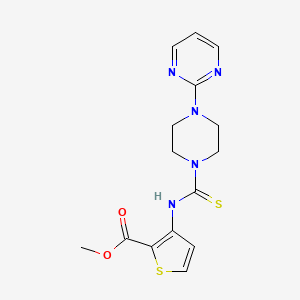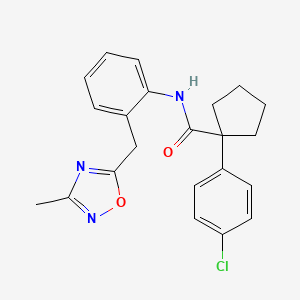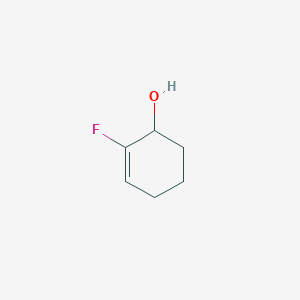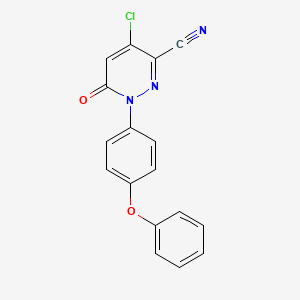
7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzofuran compounds, such as “7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide”, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study by Jungsook Cho et al. (2015) explored the synthesis and evaluation of novel benzofuran-2-carboxamide derivatives, highlighting their neuroprotective and antioxidant activities. The research identified specific derivatives exhibiting considerable protection against NMDA-induced excitotoxic neuronal cell damage, akin to the effects of memantine, a known NMDA antagonist. Moreover, certain compounds demonstrated marked anti-excitotoxic effects and showed potential as ROS scavengers and antioxidants, suggesting the relevance of specific substitutions on the benzofuran moiety for neuroprotection and antioxidative action (Jungsook Cho et al., 2015).
Synthesis Methodologies
T. Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the versatility of benzofuran derivatives in therapeutic agent development. This research outlines a novel approach to synthesizing complex molecules, emphasizing the importance of specific synthetic steps for achieving high yields and purity in the desired products (T. Ikemoto et al., 2005).
Antimalarial and Antioxidant Properties
Research conducted by D. I. Ugwu et al. (2017) on sulphonamides and carboxamides, including benzofuran derivatives, unveiled their pharmacological properties against malaria. The study synthesized new carboxamide derivatives bearing benzenesulphonamoyl alkanamides, which demonstrated notable in vitro antimalarial and antioxidant properties. This indicates the potential of benzofuran-2-carboxamide derivatives in developing new antimalarial agents with antioxidant benefits, contributing to reducing oxidative stress associated with malaria (D. I. Ugwu et al., 2017).
Future Directions
Benzofuran compounds, such as “7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into potential natural drug lead compounds .
properties
IUPAC Name |
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-23-14-5-3-4-11-10-15(24-16(11)14)17(20)19-12-6-8-13(9-7-12)25(18,21)22/h3-10H,2H2,1H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQTKKNCIAZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)


![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)
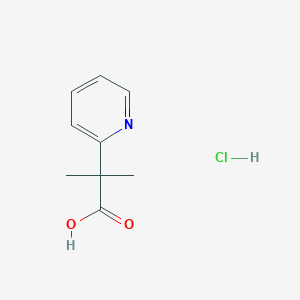
![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
